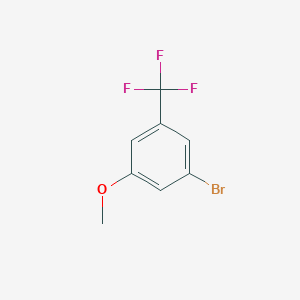

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene

Description

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene (CAS: 627527-23-5) is a halogenated aromatic compound with the molecular formula C₈H₆BrF₃O and a calculated molecular weight of 255.03 g/mol. Its structure features a bromine atom at position 1, a methoxy group (-OCH₃) at position 3, and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring (SMILES: COC1=CC(=CC(=C1)C(F)(F)F)Br) .

This compound is frequently utilized in synthetic chemistry, particularly in Grignard reactions, where it acts as an electrophilic aryl halide. For example, it reacts with magnesium to form a Grignard reagent, which is subsequently quenched with diethyl chlorophosphate to yield organophosphorus derivatives . Its electron-withdrawing trifluoromethyl group enhances reactivity in cross-coupling reactions, making it valuable in pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name |

1-bromo-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEKZIYJONXDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623711 | |

| Record name | 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627527-23-5 | |

| Record name | 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The synthesis of 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene often involves bromination of a precursor molecule containing methoxy and trifluoromethyl groups on the benzene ring. Bromination reagents such as bromine (Br₂) or N-Bromosuccinimide (NBS) are commonly employed.

Example Procedure

A typical method involves:

- Reacting methoxy-trifluoromethylbenzene derivatives with NBS in an organic solvent like dichloromethane.

- The reaction is carried out under nitrogen atmosphere to prevent oxidation and at controlled temperatures (0–20°C) for optimal yield.

- Dissolve the precursor compound (e.g., 3-methoxy-5-trifluoromethyl-benzyl alcohol) in dichloromethane.

- Add triphenylphosphine and NBS to the solution while maintaining the temperature at 0°C.

- Allow the mixture to warm to room temperature and stir for one hour.

- Extract the product using ethyl acetate, followed by purification via silica gel chromatography using hexane/ethyl acetate as eluent.

Yield : Up to 91% under optimized conditions.

Reaction Data Table

| Reagent | Quantity | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1.5 mmol (266 mg) | Dichloromethane | 0–20°C | 1 hour | 91 |

| Triphenylphosphine | 1.5 mmol (392 mg) | - | - | - | - |

| Precursor (Methanol Derivative) | 1 mmol (206 mg) | - | - | - | - |

Halogenation via Multi-Step Organic Reactions

Another approach involves multi-step synthesis starting from simpler aromatic precursors, employing halogenation techniques such as Suzuki-Miyaura coupling or electrophilic substitution.

Example Procedure

This method typically includes:

- Functionalizing the benzene ring with methoxy and trifluoromethyl groups.

- Introducing bromine using electrophilic bromination reagents.

While this approach is less direct, it allows for greater control over substituent placement on the aromatic ring.

Reaction Parameters

- Solvents: Tetrahydrofuran (THF), dichloromethane, or dimethyl sulfoxide.

- Catalysts: Palladium-based catalysts for coupling reactions.

- Temperature: Ranges from −78°C to room temperature depending on the step.

Notes on Optimization

To maximize yield and purity:

- Maintain strict temperature control during bromination reactions.

- Use inert atmospheres like nitrogen to avoid unwanted side reactions.

- Employ chromatographic purification methods for high-purity results.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom undergoes substitution with nucleophiles under specific conditions. The trifluoromethyl (-CF<sub>3</sub>) and methoxy (-OCH<sub>3</sub>) groups act as meta-directors, influencing regioselectivity.

Mechanistic Notes :

- The -CF<sub>3</sub> group deactivates the ring but enhances stability of the Meisenheimer intermediate in S<sub>N</sub>Ar .

- Polar aprotic solvents (e.g., DMSO) accelerate reactions by stabilizing charged intermediates.

Electrophilic Aromatic Substitution

The electron-rich methoxy group directs electrophiles to the para position relative to itself, while -CF<sub>3</sub> exerts a meta-directing effect.

Key Observations :

- Competing directing effects between -OCH<sub>3</sub> and -CF<sub>3</sub> lead to mixed regioisomers.

- Steric hindrance from -CF<sub>3</sub> reduces reaction rates compared to non-fluorinated analogs .

Reductive Dehalogenation

The C-Br bond is susceptible to reduction under metal-catalyzed conditions.

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 25°C, 1 atm H<sub>2</sub> | 3-Methoxy-5-(trifluoromethyl)benzene | 89% | |

| LiAlH<sub>4</sub> | THF, reflux | Dehalogenated hydrocarbon | 72% |

Side Reactions :

- Over-reduction of -CF<sub>3</sub> to -CHF<sub>2</sub> occurs at temperatures >100°C.

Oxidation Pathways

The methoxy group oxidizes to a carbonyl under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | 1-Bromo-3-oxo-5-(trifluoromethyl)cyclohexadiene | 38% | |

| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Acetic acid, 60°C | Quinone derivatives | 27% |

Limitations :

- The -CF<sub>3</sub> group remains intact under these conditions due to its strong C-F bonds.

Cross-Coupling Reactions

The bromide participates in catalytic cross-couplings to form C-C bonds.

Optimization Data :

- Pd-based catalysts show higher turnover numbers (>1,000) compared to Ni systems .

- Electron-deficient aryl bromides require larger ligand ratios (1:3 Pd:ligand) .

Ring Functionalization via Directed Metalation

The methoxy group directs lithiation for further functionalization.

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA (-78°C) | CO<sub>2</sub> | 3-Methoxy-5-(trifluoromethyl)benzoic acid | 66% | |

| n-BuLi | DMF | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | 58% |

Kinetic Control :

- Lithiation occurs exclusively at the position ortho to -OCH<sub>3</sub> due to coordination effects.

Radical Reactions

The C-Br bond undergoes homolytic cleavage under radical initiators.

| Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu<sub>3</sub>SnH | Toluene, 80°C | Dehalogenated arene | 81% | |

| Light (254 nm) | CCl<sub>4</sub>, RT | Cross-coupled dimers | 43% |

ESR Evidence :

This compound’s reactivity profile makes it invaluable for synthesizing fluorinated pharmaceuticals, agrochemicals, and materials. Recent advances in photoredox catalysis and flow chemistry have expanded its synthetic utility, though challenges remain in controlling regioselectivity due to competing electronic effects.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds, making them more effective in biological systems.

Pharmaceutical Applications

Drug Development

The compound is explored as an intermediate in the synthesis of potential drug candidates. Its ability to interact with various molecular targets, such as enzymes and receptors, positions it as a candidate for drug development. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes .

Agrochemical Applications

Synthesis of Trifluoromethylpyridines

this compound is instrumental in synthesizing trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients. Over 20 new agrochemicals containing this motif have been developed, demonstrating its importance in improving pest control efficacy compared to traditional compounds.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and polymers with unique properties. Its reactivity allows for the formation of various derivatives that are valuable in manufacturing processes.

Summary Table of Applications

| Application Area | Description | Outcomes/Results |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Essential for synthesizing pharmaceuticals and agrochemicals |

| Pharmaceutical Development | Intermediate in drug synthesis | Potential antimicrobial and anticancer properties |

| Agrochemicals | Synthesis of trifluoromethylpyridines | Development of over 20 new agrochemicals with enhanced efficacy |

| Industrial Chemicals | Production of specialty chemicals and polymers | Creation of materials with unique properties |

Case Studies and Research Findings

- Trifluoromethylpyridine Synthesis : Research has shown that this compound is pivotal in synthesizing trifluoromethylpyridines, leading to the development of new agrochemical products that meet ISO standards.

- Biological Activity Studies : Interaction studies have demonstrated that this compound can bind to specific proteins and enzymes, modulating biological pathways effectively. This characteristic is critical for its potential use in drug development .

- Industrial Applications : The compound's utility in producing specialty chemicals has been highlighted in various industrial applications where its unique properties contribute to advancements in material science .

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The presence of the bromine, methoxy, and trifluoromethyl groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and functional differences between 1-bromo-3-methoxy-5-(trifluoromethyl)benzene and its analogs:

| Compound Name | Molecular Formula | Substituents (Positions) | Key Features |

|---|---|---|---|

| This compound | C₈H₆BrF₃O | Br (1), -OCH₃ (3), -CF₃ (5) | High reactivity due to -CF₃ and Br |

| 3-Bromoanisole (1-Bromo-3-methoxybenzene) | C₇H₇BrO | Br (1), -OCH₃ (3) | Lacks -CF₃; simpler structure |

| 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene | C₈H₈BrFO | Br (5), -OCH₃ (1), -F (2), -CH₃ (3) | Additional fluoro and methyl groups |

| 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene | C₈H₅BrClF₃O | Br (1), -OCH₃ (4), -CF₃ (5), Cl (3) | Chloro substitution alters electronic effects |

| 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene | C₈H₅BrF₄O | Br (1), -OCH₃ (4), -CF₃ (2), -F (5) | Fluoro and -CF₃ at distinct positions |

| 1-Bromo-3-(trichloromethoxy)-5-(trifluoromethyl)benzene | C₈H₄BrCl₃F₃O | Br (1), -O-CCl₃ (3), -CF₃ (5) | Trichloromethoxy group increases steric bulk |

Commercial Availability and Pricing

- The parent compound is available from suppliers like CymitQuimica (priced at €42.00/5g) and Shanghai Chembean (CAS: 627527-23-5) .

- Analogs such as 1-bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene (CAS: 1809161-58-7) and 1-bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS: 2090805-17-5) are niche products offered by specialized vendors like EOS Med Chem and Parchem Chemicals , often at higher costs due to complex synthesis .

Key Research Findings

Synthetic Efficiency : The Grignard reaction involving this compound achieves a 90% yield under optimized conditions (reflux in THF with magnesium), outperforming reactions with less-activated bromoarenes .

Substituent Effects : Chloro or fluoro substitutions at adjacent positions (e.g., 1-bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene) reduce reactivity due to increased steric hindrance and electronic deactivation .

Chromatographic Utility : Derivatives of halogenated trifluoromethylbenzenes exhibit superior resolution in HPLC analyses of polyamines, underscoring their value in analytical chemistry .

Biological Activity

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C₈H₆BrF₃O. Its unique structure, characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring, imparts distinct chemical properties that are of significant interest in both synthetic chemistry and biological applications.

- Molecular Weight : 239.03 g/mol

- Density : 1.3 g/cm³

- Boiling Point : Approximately 242 °C

- Melting Point : 50-52 °C

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound suitable for various chemical reactions and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group is known to enhance the potency and selectivity of compounds in biological contexts. This compound has been studied for its potential antimicrobial and anticancer properties, as it can interfere with cellular processes critical for the survival and proliferation of pathogens and cancer cells.

Interaction Studies

Research indicates that this compound can bind to specific proteins and enzymes, modulating biological pathways that may lead to therapeutic effects. The following table summarizes some key findings related to its biological interactions:

| Biological Target | Effect | Reference |

|---|---|---|

| Protein Kinases | Inhibition of kinase activity | |

| Enzymes in Metabolic Pathways | Modulation of enzyme activity | |

| Antimicrobial Activity | Effective against bacterial strains |

Case Studies

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains, including resistant bacteria. The presence of the trifluoromethyl group was crucial for enhancing this activity.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable case involved the inhibition of cell proliferation in breast cancer cells, where the compound's structural features played a pivotal role in its efficacy.

Synthesis and Applications

This compound is synthesized through various methods, including halogenation and nucleophilic substitution reactions. Its applications extend beyond pharmaceuticals; it is also used in synthesizing agrochemicals and as a precursor for developing novel materials.

Q & A

Q. How can the synthesis of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene be optimized for higher yields?

The compound is synthesized via diazotization and bromination of 3-methoxy-5-(trifluoromethyl)aniline using NaNO₂, H₂SO₄, and HBr in acetic acid at 0–20°C, achieving a 48% yield . To optimize:

- Systematically vary stoichiometry (e.g., excess CuBr as a catalyst).

- Test temperature gradients (e.g., lower temperatures for diazotization, gradual warming).

- Explore alternative solvents (e.g., DMF for better solubility of intermediates).

- Monitor reaction progress via TLC or GC-MS to identify bottlenecks.

Q. What spectroscopic methods are most effective for characterizing this compound?

Key characterization methods include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (methoxy, CF₃, and bromine positions) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (312.08 g/mol) and isotopic patterns .

- IR Spectroscopy : Detect functional groups (C-Br stretch ~500–600 cm⁻¹, C-O-C stretch for methoxy ~1250 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling participation in:

- Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysts, e.g., Pd(PPh₃)₄).

- Buchwald-Hartwig aminations for C-N bond formation .

- Grignard reactions (e.g., with Mg in THF) to form biaryl structures . Reactivity can be modulated by the electron-withdrawing CF₃ group, which activates the benzene ring toward electrophilic substitution but may slow oxidative addition in cross-couplings.

Advanced Research Questions

Q. What computational tools predict feasible synthetic routes for derivatives of this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes . For example:

- Retrosynthetic analysis : Identify precursors like 3-methoxy-5-(trifluoromethyl)aniline or halogen-exchange strategies.

- DFT calculations : Model transition states to evaluate bromination efficiency or substituent effects on reaction barriers.

- Machine learning : Predict solvent/catalyst combinations using datasets from analogous trifluoromethylbenzene syntheses .

Q. How can contradictory data on regioselectivity in electrophilic substitutions be resolved?

Discrepancies may arise from competing directing effects (methoxy vs. CF₃ groups). Methodological approaches include:

- Isotopic labeling : Track substituent orientation in intermediates.

- Competition experiments : Compare reactivity of methoxy-CF₃ vs. methoxy-only analogs.

- Computational modeling : Use Gaussian or ORCA to calculate charge distribution and predict dominant pathways .

Q. What role does this compound play in synthesizing bioactive molecules?

The CF₃ group enhances lipophilicity and metabolic stability, making it valuable in:

- Pharmaceutical intermediates : E.g., analogs of kinase inhibitors or anti-inflammatory agents .

- Agrochemicals : As a building block for herbicides (via Suzuki couplings to introduce heterocycles) .

- Fluorinated liquid crystals : For optoelectronic materials via palladium-catalyzed cross-couplings .

Methodological Challenges

Q. What strategies improve solubility during purification?

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit temperature-dependent solubility.

- Column chromatography : Optimize eluent polarity (hexane/ethyl acetate gradients) for separation of brominated byproducts.

- Derivatization : Convert to more soluble intermediates (e.g., silyl ethers) before final deprotection .

Q. How do steric and electronic effects of the CF₃ group impact reaction kinetics?

- Steric hindrance : The bulky CF₃ group may slow nucleophilic aromatic substitutions but accelerate radical pathways.

- Electronic effects : Strong electron-withdrawing nature deactivates the ring, requiring harsher conditions for electrophilic attacks. Kinetic studies (e.g., Arrhenius plots) can quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.